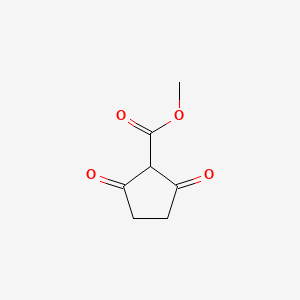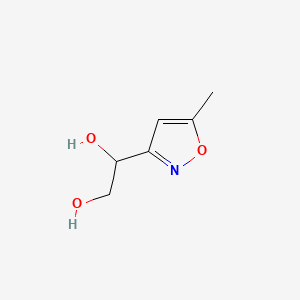
Ethyl 3-amino-4,5-dichlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-amino-4,5-dichlorobenzoate is an organic compound with the molecular formula C9H9Cl2NO2. It is a derivative of benzoic acid, where the ethyl ester group is attached to the carboxyl group, and the amino group is substituted at the 3-position, while chlorine atoms are substituted at the 4 and 5 positions. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-4,5-dichlorobenzoate can be synthesized through several methods. One common method involves the esterification of 3-amino-4,5-dichlorobenzoic acid with ethanol in the presence of a catalyst such as thionyl chloride. The reaction is typically carried out at elevated temperatures (around 60°C) for an extended period (approximately 18 hours) to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-amino-4,5-dichlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives. Reduction reactions can convert the amino group to other functional groups such as hydroxylamine.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-amino-4,5-dichlorobenzoic acid.
Common Reagents and Conditions
Thionyl Chloride: Used in the esterification process.
Hydrochloric Acid or Sodium Hydroxide: Employed in hydrolysis reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
3-Amino-4,5-dichlorobenzoic acid: Formed through hydrolysis.
Nitro or Nitroso Derivatives: Formed through oxidation.
Hydroxylamine Derivatives: Formed through reduction.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-amino-4,5-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural similarity to other bioactive molecules.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of ethyl 3-amino-4,5-dichlorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and chloro groups can influence its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-amino-4,5-dichlorobenzoate can be compared with other similar compounds such as:
Ethyl 4-amino-3,5-dichlorobenzoate: Differing only in the position of the amino group, this compound may exhibit different reactivity and biological activity.
Ethyl 2-amino-3,5-dichlorobenzoate: Another positional isomer with distinct chemical properties.
3,5-Dichlorobenzoic Acid Derivatives: Compounds with similar chloro substitution patterns but different functional groups.
Eigenschaften
Molekularformel |
C9H9Cl2NO2 |
|---|---|
Molekulargewicht |
234.08 g/mol |
IUPAC-Name |
ethyl 3-amino-4,5-dichlorobenzoate |
InChI |
InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)5-3-6(10)8(11)7(12)4-5/h3-4H,2,12H2,1H3 |
InChI-Schlüssel |
XQDJOSYJPGCMCL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[1-(Trifluoromethyl)cyclopropyl]pyridin-3-amine](/img/structure/B13531988.png)






![(1r,4r)-4-[(3-Methyl-1,2-oxazol-5-yl)methoxy]cyclohexan-1-aminehydrochloride,trans](/img/structure/B13532042.png)




